N'~1~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
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Overview
Description
N’-{2-nitrobenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrobenzylidene group, a phenyl-pyridinyl-triazolyl moiety, and a sulfanyl-acetohydrazide linkage
Preparation Methods
The synthesis of N’-{2-nitrobenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine hydrate, aldehydes, and various catalysts. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield and purity .
Chemical Reactions Analysis
N’-{2-nitrobenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-{2-nitrobenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-{2-nitrobenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-{2-nitrobenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific structural features and the presence of multiple functional groups. Similar compounds include:
- N’-benzylidene-2-{[4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-benzylidene-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-benzylidene-2-{[4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share similar core structures but differ in their substituents, which can influence their chemical properties and biological activities .
Properties
Molecular Formula |
C22H17N7O3S |
---|---|
Molecular Weight |
459.5g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H17N7O3S/c30-20(25-24-14-17-6-4-5-9-19(17)29(31)32)15-33-22-27-26-21(16-10-12-23-13-11-16)28(22)18-7-2-1-3-8-18/h1-14H,15H2,(H,25,30)/b24-14+ |
InChI Key |
BZZIVMNBYLVWJZ-ZVHZXABRSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=NC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=NC=C4 |
Origin of Product |
United States |
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